![molecular formula C10H11NO4 B3389606 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 933060-65-2](/img/structure/B3389606.png)
1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
“1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid” is a peptidomimetic . It has the molecular formula C10H11NO4 and a molecular weight of 209.20 . This compound is known to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin . It has been shown to inhibit the growth of L1210 cells .
Molecular Structure Analysis
The molecular structure of “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid” is represented by the SMILES stringC1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O
. This indicates that the molecule contains a furan ring attached to a pyrrolidine ring via a carbonyl group, and a carboxylic acid group attached to the pyrrolidine ring. Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.20 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
- Researchers have investigated bioactive molecules containing the pyrrolidine ring and its derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds exhibit target selectivity and can be used in drug development .
- Furan- and thiophene-2-carbonyl amino acid derivatives were designed to antagonize 2-oxoglutarate (2OG) binding. These compounds feature a bidentate site for Fe atom binding and a carboxylic acid group that can form hydrogen bonds with specific residues. Such derivatives hold promise for applications related to metalloenzymes and metalloproteins .
- Researchers have synthesized furan derivatives with potential antibacterial properties. For instance, microwave-assisted Suzuki–Miyaura cross-coupling reactions led to the preparation of various furan compounds. These derivatives could serve as starting points for developing novel antibacterial agents .
- Furan-2-carbonyl compounds contribute to the furan platform, which extends beyond fuels and plastics. Furfural and 5-hydroxymethylfurfural (HMF) are directly available from biomass. Additionally, 2,5-furandicarboxylic acid (FDCA) has attracted attention for large-scale manufacture. Understanding the synthesis and applications of these furan-based chemicals is crucial for sustainable chemistry .
Drug Discovery and Medicinal Chemistry
Fe(II)-Binding Amino Acid Derivatives
Antibacterial Activity
Furan Platform Chemicals
Mechanism of Action
properties
IUPAC Name |
1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKHSTWTJLFRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.